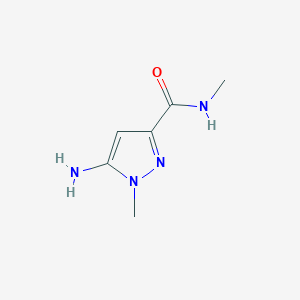

5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-pyrazoles, including 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Synthesis Analysis

5-Amino-pyrazoles have been synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These compounds have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Molecular Structure Analysis

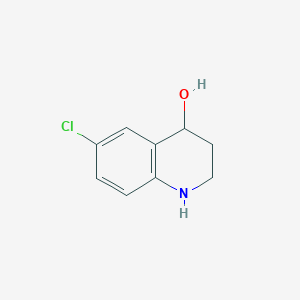

The molecular structure of this compound is characterized by a five-membered ring structure with two nitrogen atoms, providing diverse functionality and stereochemical complexity .Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic or fused heterocyclic scaffolds . These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

The average mass of this compound is 111.145 Da .Wissenschaftliche Forschungsanwendungen

Antitumor Activities and Synthesis

Research has explored the synthesis and antitumor activities of pyrazole derivatives, including those related to 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. For instance, the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides has been investigated, showing in vitro antitumor activities against various human cancer cell lines. The structure-activity relationship (SAR) was also discussed, highlighting the potential of these compounds in cancer therapy (Hafez et al., 2013).

Heterocyclization Reactions

The heterocyclization reactions involving derivatives of 5-aminopyrazoles have been studied, revealing multiple possible directions for these reactions. This research provides insight into the chemical behavior of 5-aminopyrazoles, offering a pathway to novel compounds with potential applications in various fields of chemistry and medicine (Rudenko et al., 2011).

Synthesis and Characterization

Another study focused on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as therapeutic agents (Hassan et al., 2014).

DNA Recognition

Research into the use of pyrrole−imidazole polyamides for recognizing core 5‘-GGG-3‘ sequences in the minor groove of double-stranded DNA has been conducted. This work underscores the versatility of pyrrole−imidazole polyamides in DNA recognition, broadening the sequence repertoire for potential therapeutic and research applications (Swalley et al., 1996).

Antimycobacterial Activity

The synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives have been studied for their antimycobacterial activity. Some synthesized compounds demonstrated moderate to good antituberculosis activity, highlighting their potential in treating Mycobacterium tuberculosis infections (Jadhav et al., 2016).

Synthesis of Water-Soluble Pyrazolate Rhodium(I) Complexes

The synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands have been explored, leading to the development of new water-soluble pyrazolate rhodium(I) complexes. This research offers potential applications in catalysis and materials science (Esquius et al., 2000).

Zukünftige Richtungen

5-Amino-pyrazoles, including 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, they are expected to continue to be a focus of research in the future.

Wirkmechanismus

Target of Action

The primary targets of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide are Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a critical role in various cancers . The aberrant activation of FGFRs has led to the development of several FGFR inhibitors in the clinic .

Mode of Action

This compound interacts with its targets, FGFRs, by inhibiting their activity. It is designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . This interaction results in the inhibition of the growth of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound involve the FGFR signaling pathway. By inhibiting FGFRs, this compound disrupts the signaling pathway, leading to the inhibition of cell growth and proliferation .

Result of Action

The molecular and cellular effects of the action of this compound include strong growth-inhibitory effects. It shows selectivity toward the estrogen receptor-positive breast cancer cells (MCF-7) compared to other 5-amino-1H-pyrazole-4-carboxamide derivatives . In addition, it also exhibits appropriate (μM) adenosine deaminase inhibitory potency .

Eigenschaften

IUPAC Name |

5-amino-N,1-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-3-5(7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKQPLDWVAVUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C(=C1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2695912.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2695934.png)